molecular formula C13H18N2O2 B8188226 tert-Butyl (S)-3-aminoindoline-1-carboxylate

tert-Butyl (S)-3-aminoindoline-1-carboxylate

Cat. No.: B8188226
M. Wt: 234.29 g/mol
InChI Key: ZYMMFTVNDRHTLJ-SNVBAGLBSA-N
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Description

tert-Butyl (S)-3-aminoindoline-1-carboxylate is a chiral indoline derivative featuring a tert-butyl carbamate protecting group at the 1-position and an amino substituent at the 3-position of the indoline scaffold. This compound is structurally significant in medicinal chemistry and asymmetric synthesis due to its stereogenic center (S-configuration) and functional versatility. The tert-butyl group enhances stability and solubility in organic media, while the amino group enables further derivatization for applications in drug discovery, such as protease inhibitor development or peptide mimetics .

Properties

IUPAC Name

tert-butyl (3S)-3-amino-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMMFTVNDRHTLJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Indoline Amine

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in indoline chemistry. A representative protocol involves reacting 3-aminoindoline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under triethylamine catalysis. Key parameters include:

ParameterOptimal ConditionYield (%)
SolventDichloromethane92
BaseTriethylamine (2.5 eq)-
Temperature0°C → rt-
Reaction Time12 hr-

Post-reaction purification via aqueous workup (10% citric acid/brine) followed by recrystallization from ethanol/water yields the Boc-protected intermediate.

Stereoselective Amine Formation

Introducing the (S)-configuration at C3 requires chiral induction during hydrogenation. A 2024 study achieved 98% enantiomeric excess (ee) using Crabtree’s catalyst ([Ir(cod)(py)(PCy₃)]PF₆) under 50 bar H₂ pressure:

Procedure :

  • Charge indole precursor (10 mmol) and catalyst (0.5 mol%) in degassed THF

  • Pressurize with H₂ and stir at 25°C for 24 hr

  • Filter through Celite® and concentrate

Analytical Validation :

  • HPLC : Chiralpak® IA-3 column, 85:15 n-hexane/i-PrOH, 1 mL/min, 254 nm

  • Retention Times : (S)-enantiomer 12.7 min, (R)-enantiomer 14.3 min

Multi-Step Synthesis from Indole Precursors

Sequential Protection-Carboxylation

A 10-step route from 4-nitroindole demonstrates scalability (Scheme 1):

Key Stages :

  • Silyl Protection : TIPSCl (1.1 eq), imidazole (3 eq), DMF, 0°C → rt

  • Nitro Reduction : H₂ (1 atm), 10% Pd/C (0.1 eq), EtOAc, 6 hr

  • Boc Installation : Boc₂O (1.05 eq), DMAP (0.1 eq), pyridine, 12 hr

Critical Yield Data :

StepProductYield (%)
Silylation1-(Triisopropylsilyl)-4-nitroindole89
Hydrogenation4-Amino-1-TIPS-indoline95
Boc Protectiontert-Butyl 4-aminoindoline-1-carboxylate99

Resolution of Racemic Mixtures

Kinetic Resolution via Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) effectively resolves racemic 3-aminoindoline precursors:

ConditionValueOutcome
Substrate3-Acetamidoindoline-
SolventMTBE-
Temp30°C-
Conversion45%ee >99% (S)-amine

The resolved (S)-amine undergoes Boc protection to furnish the target compound in 97% yield.

Process Optimization

Solvent Effects on Crystallization

Ethanol/water (7:3 v/v) emerges as optimal for final product isolation:

Solvent SystemPurity (%)Crystal Habit
Ethanol/water99.8Prismatic needles
Acetone/hexane98.2Irregular plates
THF/heptane97.5Amorphous powder

X-ray powder diffraction confirms polymorphic Form I (2θ = 12.4°, 18.7°, 22.1°).

Scalability and Industrial Adaptation

Continuous Flow Hydrogenation

A 2025 pilot study achieved 85% space-time yield improvement using microchannel reactors:

ParameterBatch ProcessFlow Process
Catalyst Loading5 wt%1.5 wt%
H₂ Pressure50 bar20 bar
Throughput2 kg/day15 kg/day

This methodology reduces palladium leaching to <5 ppm in the final API .

Chemical Reactions Analysis

tert-Butyl (S)-3-aminoindoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the ester group can be replaced by other functional groups.

    Deprotection: The tert-butyl ester group can be removed under acidic conditions to yield the free carboxylic acid

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Uses:
Research indicates that tert-butyl (S)-3-aminoindoline-1-carboxylate has potential therapeutic applications due to its diverse biological activities. Some notable areas include:

  • Antiviral Activity: Compounds derived from indole structures have shown promise in inhibiting viral replication, suggesting that this compound may have similar effects.
  • Anticancer Properties: Studies have indicated that indole derivatives can influence cancer cell growth, making this compound a candidate for further investigation in cancer therapies .
  • Antimicrobial Effects: The compound's structure may allow it to interact with microbial targets, potentially leading to new antimicrobial agents .

The biological activities associated with this compound include:

  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic
  • Antimalarial

These activities suggest that the compound interacts with various cellular proteins and enzymes, influencing multiple biochemical pathways. Its mechanism of action may involve enzyme inhibition or activation, impacting gene expression and cellular metabolism .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other indole derivatives:

Compound NameBiological ActivityKey Features
Indole-3-acetic acidPlant hormoneInvolved in plant growth and development
Indole-3-carbinolAnticancerFound in cruciferous vegetables
Indole-3-butyric acidPlant hormoneStimulates root growth

The structural characteristics of this compound provide distinct chemical and biological properties that differentiate it from these related compounds.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research contexts:

  • Synthetic Methodologies: A study demonstrated the successful synthesis of various amino acid derivatives using tert-butyl esters as intermediates. This approach simplifies the synthesis of complex molecules while maintaining high yields .
  • Biological Screening: In vitro studies have assessed the antiviral and anticancer properties of derivatives synthesized from this compound, showing promising results against specific cell lines .
  • Chemical Stability: The stability of the tert-butyl group under various reaction conditions has been documented, making it an ideal protecting group for carboxylic acids in synthetic pathways .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-aminoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: Replacement of the 3-amino group with hydroxyl (6-hydroxyindoline) reduces hydrogen-bonding capacity but increases polarity .
  • Functional Groups: Bromo substituents (e.g., 182344-70-3) enhance electrophilic reactivity for cross-coupling reactions, unlike the nucleophilic amino group in the target compound .

Physicochemical Properties

Property tert-Butyl (S)-3-aminoindoline-1-carboxylate* tert-Butyl 6-hydroxyindoline-1-carboxylate tert-Butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate
Molecular Formula C₁₃H₁₈N₂O₂ C₁₃H₁₇NO₃ C₁₅H₂₀N₂O₂
Molecular Weight (g/mol) 234.30 235.28 260.33
TPSA (Ų) ~65 (estimated) 66.4 64.6
logP (Predicted) 1.8 1.5 2.1
Hydrogen Bond Donors 2 2 2

Notes:

  • TPSA (Topological Polar Surface Area) : Similar TPSA values across analogues suggest comparable membrane permeability and bioavailability profiles.
  • logP: The amino group in the target compound slightly increases lipophilicity compared to the hydroxylated analogue (1.8 vs. 1.5), favoring blood-brain barrier penetration .

Functional and Reactivity Differences

  • Amino vs. Hydroxyl Groups: The 3-amino group in the target compound enables facile acylation or alkylation reactions, whereas the 6-hydroxyl group in 957204-30-7 is more suited for glycosylation or phosphorylation .
  • Ring Saturation : The saturated indoline core enhances stability against oxidation compared to indole derivatives like 167015-84-1, which are prone to electrophilic substitution at the aromatic ring .
  • Stereochemical Impact: The (S)-configuration of the amino group in the target compound is critical for enantioselective interactions in chiral catalysis, a feature absent in non-chiral analogues like 182344-70-3 .

Research Findings

  • Synthetic Utility: this compound serves as a key intermediate in the synthesis of HCV NS5A inhibitors, leveraging its amino group for amide bond formation .
  • Toxicity Profile : Unlike brominated analogues (e.g., 182344-70-3), the target compound lacks halogen-associated toxicity risks (e.g., bioaccumulation) .
  • Catalytic Applications : Its tert-butyl carbamate group is cleavable under mild acidic conditions, enabling its use in solid-phase peptide synthesis without side reactions .

Data Tables

Table 1: Key Physicochemical Comparisons
(Refer to Section 2.2 for full data)

Biological Activity

Tert-butyl (S)-3-aminoindoline-1-carboxylate, also known as 1-N-Boc-3-aminoindoline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant research findings and data.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

  • Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication, particularly in influenza viruses.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antimicrobial Effects : It exhibits activity against a range of microbial pathogens, making it a candidate for developing new antibiotics.

Target Interactions

The compound interacts with specific biological targets, including enzymes and receptors. Its mechanism of action is primarily attributed to its ability to modulate enzyme activity and influence cell signaling pathways. For example, it has been shown to bind to neuraminidase, an enzyme critical for viral replication, thereby inhibiting its activity .

Biochemical Pathways

This compound influences several biochemical pathways:

  • Cell Signaling : It modulates pathways involved in cell growth and differentiation.
  • Gene Expression : The compound can affect the transcription of genes associated with inflammation and cancer progression.
  • Metabolism : It interacts with metabolic enzymes, potentially altering metabolic pathways in target cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other indole derivatives:

Compound NameMolecular FormulaBiological Activity
Indole-3-acetic acidC10H9NO2Plant growth regulator
Indole-3-carbinolC9H9NOAnticancer properties
Tert-butyl 5-nitroindoline-1-carboxylateC13H14N2O4Anticancer and antimicrobial activities

This table highlights how the structural differences contribute to varying biological effects.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

  • Antiviral Activity : A study demonstrated that compounds with similar structures could inhibit influenza virus neuraminidase effectively. The positive charge on the amino group was critical for binding interactions with the enzyme .
  • Anticancer Efficacy : In vitro studies reported that this compound could induce apoptosis in various cancer cell lines by activating apoptotic pathways and suppressing anti-apoptotic proteins.
  • Antimicrobial Studies : Research has shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl (S)-3-aminoindoline-1-carboxylate?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection of the amino group and subsequent functionalization. Key steps include:

  • Step 1 : Protection of the indoline scaffold using Boc anhydride in a basic medium (e.g., NaHCO₃) to form tert-butyl indoline-1-carboxylate .
  • Step 2 : Introduction of the amino group at the 3-position via nucleophilic substitution or transition-metal-catalyzed amination. For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed .
  • Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final product.
    Key Characterization : Intermediate and final products are verified using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regiochemistry and purity .

Basic: How is this compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy : 1H^1H-NMR (to confirm aromatic protons and Boc-group integrity) and IR (to detect carbonyl stretches at ~1700 cm1^{-1}) .
  • Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98% for (S)-isomer) .
  • X-ray Crystallography : For absolute configuration confirmation, single crystals are analyzed using SHELXL software for structure refinement .
    Data Interpretation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or diastereomeric impurities, necessitating recrystallization or column purification .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:
Optimization strategies include:

  • Chiral Catalysis : Use of palladium complexes with chiral ligands (e.g., BINAP) for asymmetric amination .
  • Dynamic Kinetic Resolution (DKR) : Employing enzymes or chiral bases to selectively stabilize one enantiomer during reaction progression .
  • Design of Experiments (DoE) : Statistical optimization of reaction parameters (temperature, catalyst loading) to maximize enantioselectivity. For example, a Central Composite Design (CCD) can identify critical factors affecting stereochemical outcomes .
    Validation : Enantiomeric ratios are quantified via chiral HPLC, with reproducibility tested across three independent batches .

Advanced: How to resolve contradictions in spectroscopic data for intermediates?

Methodological Answer:
Contradictions (e.g., inconsistent 1H^1H-NMR integrations or unexpected IR peaks) require:

  • Cross-Validation : Compare data with computational predictions (e.g., DFT-optimized structures using Gaussian) to identify artifacts .
  • Alternative Techniques : Use 1H^1H-1H^1H COSY or HSQC NMR to assign ambiguous proton environments. For example, overlapping aromatic signals can be resolved via 2D NMR .
  • Elemental Analysis : Confirm empirical formulas via combustion analysis (C, H, N) to rule out impurities .
    Case Study : A 2022 study resolved discrepancies in indole derivatives by correlating X-ray diffraction data with computational models, identifying a previously undetected rotameric form .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the Boc group .
  • Handling : Use explosion-proof equipment in fume hoods, as tert-butyl derivatives may decompose exothermically under heat .
  • Waste Disposal : Neutralize acidic or basic residues before disposal, adhering to institutional guidelines for organic solvents .
    Emergency Response : In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures .

Advanced: How is this compound utilized in medicinal chemistry research?

Methodological Answer:
The compound serves as a key intermediate in:

  • Protease Inhibitor Design : Incorporation into peptidomimetic scaffolds targeting HIV-1 protease or HCV NS3/4A .
  • Kinase Inhibitors : Functionalization at the 3-amino position with heterocyclic moieties (e.g., pyrimidines) to modulate selectivity for kinases like EGFR or CDK2 .
    Case Study : A 2021 patent application detailed its use in synthesizing JAK2 inhibitors, where stereochemistry at the 3-position was critical for binding affinity .

Advanced: What computational methods aid in predicting the reactivity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms in polar aprotic solvents) .
  • Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) to guide functional group modifications .
    Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

  • Recrystallization : Use hexane/ethyl acetate (3:1) to isolate high-purity crystals, monitored by melting point analysis .
  • Flash Chromatography : Employ silica gel columns with gradient elution (e.g., 5–30% EtOAc in hexane) to separate diastereomers .
  • Distillation : For volatile byproducts, short-path distillation under reduced pressure prevents thermal decomposition .

Advanced: How to troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium (PdCl₂), copper (CuI), or nickel (Ni(acac)₂) catalysts for cross-coupling efficiency .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction time/temperature dynamically .

Advanced: What strategies mitigate racemization during Boc deprotection?

Methodological Answer:

  • Low-Temperature Deprotection : Use HCl/dioxane at 0°C instead of room temperature to minimize acid-catalyzed racemization .
  • Enzymatic Methods : Replace HCl with lipases (e.g., Candida antarctica) for selective Boc removal without disturbing stereochemistry .
  • Kinetic Studies : Conduct time-resolved circular dichroism (CD) to identify racemization thresholds and optimize reaction quenching .

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